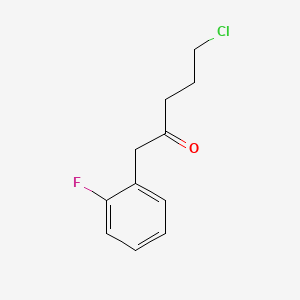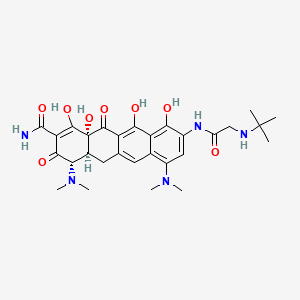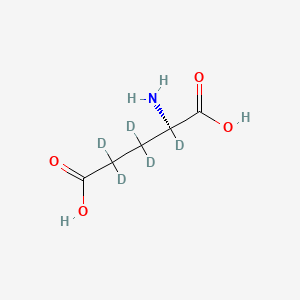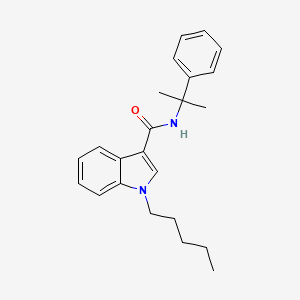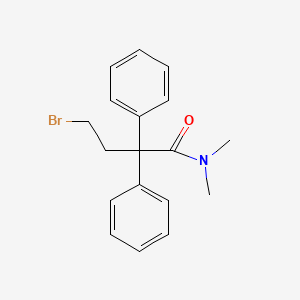
4-bromo-N,N-dimethyl-2,2-diphenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization :
- Song Hong-rui (2009) discussed the synthesis of a related compound, which is a key intermediate of atorvastatin. This process involves condensation, chlorination, and bromination steps, demonstrating the compound's utility in pharmaceutical synthesis (Song Hong-rui, 2009).
Structural Analysis :
- J. Jasinski et al. (2012) redetermined the structure of a related compound at a higher precision, including H-atom coordinates. This enhanced understanding of the molecular structure is crucial for applications in chemistry and drug design (J. Jasinski et al., 2012).
Antimycobacterial Activities :
- A. P. Souza et al. (2001, 2002) synthesized derivatives of a related compound and evaluated their effects against Mycobacterium sp. and M. tuberculosis. This highlights the potential antimicrobial applications of these compounds (A. P. Souza et al., 2001), (A. O. de Souza et al., 2002).
Helical Structures and Chemical Properties :
- A. Tanatani et al. (1997) explored the structural aspects of related dimethyl-diphenyl compounds, which form helical aromatic structures in certain conditions. Understanding these properties is valuable for materials science and molecular engineering (A. Tanatani et al., 1997).
Mechanism of Formation in Chemical Reactions :
- G. Simig et al. (1978) studied the mechanism of formation of dimeric and reduced products from an α-halo amide, which is closely related to 4-bromo-N,N-dimethyl-2,2-diphenylbutanamide. This research is crucial for understanding reaction pathways in organic chemistry (G. Simig et al., 1978).
Application in Cancer Research :
- M. Yamada et al. (2010) synthesized a related compound and tested its anti-proliferative effects on cancer cells. This suggests potential applications in cancer treatment or research (M. Yamada et al., 2010).
Synthesis and Application in Organic Chemistry :
- F. Bickelhaupt et al. (1976) reported on the synthesis of related compounds, demonstrating their utility in the synthesis of hetero-anthracenes, important in organic chemistry and materials science (F. Bickelhaupt et al., 1976).
Chemosensitivity Testing in Cancer :
- Y. Kabeshima et al. (2002) explored the use of a compound similar to 4-bromo-N,N-dimethyl-2,2-diphenylbutanamide in a chemosensitivity test for colorectal cancer, highlighting its potential application in personalized medicine (Y. Kabeshima et al., 2002).
Pharmacokinetics and Toxicology Studies :
- M. Rohanová et al. (2008) studied the disposition and kinetic profile of a psychoactive compound related to 4-bromo-N,N-dimethyl-2,2-diphenylbutanamide in rats, contributing to our understanding of its pharmacokinetics and potential toxicological impacts (M. Rohanová et al., 2008).
Safety And Hazards
4-bromo-N,N-dimethyl-2,2-diphenylbutanamide may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
4-bromo-N,N-dimethyl-2,2-diphenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO/c1-20(2)17(21)18(13-14-19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQMKRZWRROSKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCBr)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698150 |
Source


|
| Record name | 4-Bromo-N,N-dimethyl-2,2-diphenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N,N-dimethyl-2,2-diphenylbutanamide | |
CAS RN |
113817-55-3 |
Source


|
| Record name | 4-Bromo-N,N-dimethyl-2,2-diphenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




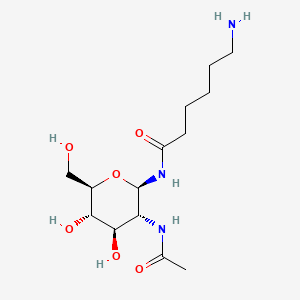
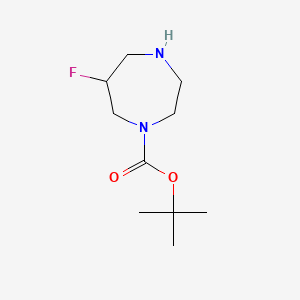
![9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]-](/img/structure/B570417.png)
